Säure Rot 92

Übersicht

Beschreibung

Acid Red 92 is a synthetic pigment used in the formulation of hair coloring products . It imparts color to hair, with the exact color depending on the other ingredients used in the preparation and the starting color of the hair . It is sometimes referred to as a xanthene color .

Synthesis Analysis

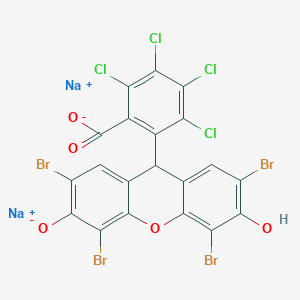

The synthesis of Acid Red 92 involves the condensation of resorcinol and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione, followed by bromination and conversion into a sodium salt .

Molecular Structure Analysis

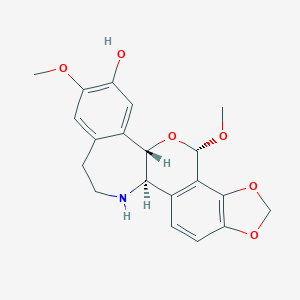

The molecular formula of Acid Red 92 is C20H2Br4Cl4Na2O5 . It is also known by the chemical names 3,4,5,6-Tetrachloro-2-(1,4,5,8-tetrabromo-6-hydroxy-3-oxoxanthen-9-yl)benzoic acid, disodium salt .

Chemical Reactions Analysis

In hair dyeing formulations, Acid Red 92 is part of a two-component system. One component contains the compounds (precursors) that become the colorants, and the other component is a stabilized solution of hydrogen peroxide . The precursors and peroxide diffuse into the hair shaft, where color formation takes place after the ingredients combine to produce the coloring mixture . The precursors are oxidized by the hydrogen peroxide to form the colorant molecules .

Physical And Chemical Properties Analysis

Acid Red 92 appears as a red to brown powder . It is soluble in water, forming a red solution with weak dark green fluorescence . It is also soluble in ethanol, forming a blue light red solution with a brick red fluorescence . In concentrated sulfuric acid, it forms a yellow solution, which turns into a yellow-red precipitate upon dilution .

Wissenschaftliche Forschungsanwendungen

Kosmetikindustrie

Säure Rot 92: wird in der Kosmetikindustrie häufig als Farbstoff verwendet. Er verleiht Produkten wie Lippenstiften, Nagellacken und Haarfärbemitteln einen leuchtenden Rotton . Der Farbstoff wird für seine Stabilität und Kompatibilität mit anderen kosmetischen Inhaltsstoffen geschätzt.

Lebensmittelfarbe

In der Lebensmittelindustrie wird This compound verwendet, um Süßwaren, Getränken und Backwaren Farbe zu verleihen. Seine hohe Wasserlöslichkeit und seine leuchtende Farbe machen ihn zu einer attraktiven Wahl, um die visuelle Attraktivität von Lebensmitteln zu verbessern .

Textilfärbung

Die Textilindustrie verwendet This compound zum Färben von Natur- und Kunstfasern. Es ist besonders beliebt zum Färben von Baumwolle, Wolle und Seide und liefert einen leuchtend orange-roten Farbton, der in der Mode und Bekleidungsindustrie begehrt ist .

Medizinische Bildgebung

This compound: wurde als Kontrastmittel in medizinischen Bildgebungstechniken wie MRT- und CT-Scans untersucht. Er hilft dabei, bestimmte Bereiche im Körper hervorzuheben, was die Diagnose verschiedener Erkrankungen unterstützt .

Analytische Chemie

In der analytischen Chemie dient This compound als pH-Indikator und Reagenz in verschiedenen Assays. Seine Farbänderung als Reaktion auf pH-Schwankungen wird zur Überwachung chemischer Reaktionen und Prozesse verwendet .

Biologische Färbung

Als biologischer Farbstoff wird This compound in der Histologie und Zytologie zum Färben von Zellen und Geweben verwendet. Er hilft, zwischen Zellkomponenten zu unterscheiden, und ermöglicht so eine detaillierte mikroskopische Analyse .

Umweltstudien

Die Umweltforschung verwendet This compound, um die Auswirkungen von Farbstoffen auf aquatische Ökosysteme zu untersuchen. Seine Auswirkungen auf die Wasserqualität und das Meeresleben sind wichtige Untersuchungsbereiche, die zur Entwicklung umweltfreundlicherer Farbstoffe führen .

Antimikrobielle Anwendungen

Neuere Studien haben gezeigt, dass This compound antimikrobielle Eigenschaften besitzt. Es wird derzeit erforscht, ob es zur Vorbeugung von Infektionen verwendet werden kann, indem es das Wachstum bestimmter Bakterien hemmt .

Wirkmechanismus

Target of Action

Acid Red 92, also known as Phloxine B, is primarily used as a dye in various applications . It is used both as an inactive ingredient to provide color to products, or as a colorant in dental disclosing tablets . These tablets allow patients to visualize areas where more brushing and flossing are needed .

Mode of Action

The mode of action of Acid Red 92 involves its interaction with light. When subjected to light, debromination occurs and free radicals and singlet oxygen are formed . These compounds cause irreversible damage to bacteria, leading to growth arrest and cell death .

Biochemical Pathways

It is known that the compound causes oxidative damage in bacteria . This suggests that it may interfere with pathways related to oxidative stress response in these organisms.

Pharmacokinetics

It is known to be water-soluble , which suggests that it could be readily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to fully understand its bioavailability.

Result of Action

The primary result of Acid Red 92’s action is the death of bacteria due to oxidative damage . This makes it effective as an antimicrobial substance. In addition, when used as a dye, Acid Red 92 imparts a red color to the products it is used in .

Action Environment

The action of Acid Red 92 is influenced by environmental factors such as light and pH. The compound requires light to exert its antimicrobial effects . Furthermore, as an anionic dye, it requires an acidic environment to maintain its color properties .

Safety and Hazards

High concentrations of Acid Red 92 can cause skin irritation and allergic reactions in some individuals . Some studies have linked the use of Acid Red 92 in food products to potential health risks such as cancer and hyperactivity in children . It is deemed safe by the FDA up to a daily dosage of 1.25 mg/kg .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

disodium;2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Br4Cl4O5.2Na/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26;;/h1-2,29-30H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYIOIOOWUGAHD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)[O-])Br.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H2Br4Cl4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13473-26-2 (parent) | |

| Record name | D & C Red no. 28 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1031090 | |

| Record name | D&C Red 28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

829.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brick red to brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | Phloxine B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

18472-87-2 | |

| Record name | D & C Red no. 28 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red 28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachloro-2-(1,4,5,8-tetrabromo-6-hydroxy-3-oxoxanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of Acid Red 92?

A1: Acid Red 92, also known as Food Red No. 104 (R104) or C.I. 45410, is primarily used as a red colorant. Applications include:

- Food and Beverages: Used to enhance or add red color to various food products. []

- Inkjet Ink: Contributes to high chroma and enhances the magenta color of inkjet inks. []

Q2: How is Acid Red 92 analyzed in food products?

A2: Several analytical techniques are employed for the detection and quantification of Acid Red 92 in food:

- High-Performance Liquid Chromatography (HPLC): This method is often coupled with a diode array detector (DAD) for sensitive and selective determination. Samples are typically extracted using solvents before HPLC analysis. [, , ]

- Capillary Zone Electrophoresis (CZE): This technique offers an alternative separation method for analyzing Acid Red 92 in beverages, often in conjunction with other colorants and preservatives. [, ]

- Micellar Electrokinetic Capillary Chromatography (MEKC): This approach is suitable for analyzing Acid Red 92 in various food matrices, including spiced duck wings, dried bean milk cream, ketchup, and chili powder. []

Q3: Are there any impurities of concern in Acid Red 92?

A3: Yes, inorganic bromides, specifically sodium bromide (NaBr), are a significant impurity found in commercially available Acid Red 92. [] The bromide content can vary significantly between manufacturers, potentially due to differences in manufacturing processes. []

Q4: Has the stability of Acid Red 92 been studied?

A4: Research indicates that storage conditions can impact the stability of Acid Red 92. Exposure to light can lead to an increase in inorganic bromide content over time. []

Q5: Can Acid Red 92 be removed from wastewater?

A5: While Acid Red 92 exhibits resistance to degradation and sorption in wastewater treatment plants, research shows that Fenton and Fenton-like processes can effectively remove both the color and chemical oxygen demand (COD) attributed to Acid Red 92. [] This method relies on reactions involving iron (Fe2+ or zero-valent iron) and hydrogen peroxide (H2O2) to degrade the dye. []

Q6: What are the environmental concerns associated with Acid Red 92?

A6: Studies have revealed that Acid Red 92 can be found in wastewater treatment plants, indicating its presence in the environment. [] While some xanthene dyes are readily removed through adsorption to sludge, Acid Red 92 appears to be more resistant and has been found in higher concentrations on secondary sludge, suggesting potential for accumulation. [] More research is needed to fully understand its long-term environmental impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)

![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)